molecular formula C7H3Br2F3 B1413384 2,6-Dibromo-3-fluorobenzodifluoride CAS No. 1806294-71-2

2,6-Dibromo-3-fluorobenzodifluoride

Cat. No.: B1413384
CAS No.: 1806294-71-2
M. Wt: 303.9 g/mol
InChI Key: RAKZJJOFVVSVMZ-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-fluorobenzodifluoride is an organic compound with the molecular formula C7H2Br2F3 It is a derivative of benzene, where two bromine atoms and one fluorine atom are substituted on the benzene ring along with two fluorine atoms attached to a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-fluorobenzodifluoride typically involves the bromination and fluorination of benzene derivatives. One common method is the bromination of 3-fluorobenzodifluoride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-fluorobenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield 2,6-diamino-3-fluorobenzodifluoride, while oxidation can produce 2,6-dibromo-3-fluorobenzoic acid.

Scientific Research Applications

2,6-Dibromo-3-fluorobenzodifluoride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-fluorobenzodifluoride involves its interaction with specific molecular targets. The bromine and fluorine atoms contribute to its reactivity and ability to form stable complexes with various biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2,6-difluorobenzaldehyde: A related compound with similar substitution patterns but different functional groups.

    2,6-Dibromo-3-fluorobenzotrifluoride: Another derivative with an additional fluorine atom in the trifluoromethyl group.

Uniqueness

2,6-Dibromo-3-fluorobenzodifluoride is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,3-dibromo-2-(difluoromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKZJJOFVVSVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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